Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its molecular formula C14H16N2O5 and a molecular weight of 292.29 g/mol .
Preparation Methods
The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate can be compared with other similar compounds such as:
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Piperidine derivatives: Various piperidine derivatives have different substituents on the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)12-7-2-3-8-15(12)13(17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBRVBPIYJGEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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